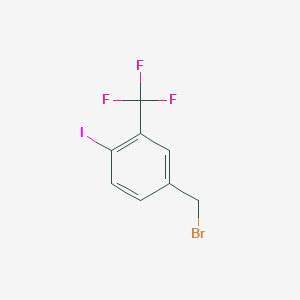

4-Iodo-3-(trifluoromethyl)benzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Iodo-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 1261457-09-3 . It has a molecular weight of 364.93 . The IUPAC name for this compound is 4-(bromomethyl)-1-iodo-2-(trifluoromethyl)benzene . It is a solid powder at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF3I/c9-4-5-1-2-7(13)6(3-5)8(10,11)12/h1-3H,4H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that trifluoromethyl benzyl compounds can be used in various chemical reactions to produce different derivatives .Physical and Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a molecular weight of 364.93 .Wissenschaftliche Forschungsanwendungen

Hypervalent Iodine(III) Reagents in Radical Chemistry

Hypervalent iodine(III) compounds, including derivatives similar to 4-Iodo-3-(trifluoromethyl)benzyl bromide, are crucial for their dual reactivity in ionic and radical processes. These reagents enable efficient construction of various chemical bonds, such as C–CF3, and are pivotal in generating radicals for alkane C–H functionalization. Their application spans from generating trifluoromethyl radicals to aryl radicals, showcasing versatility in synthesizing perfluoroalkylated compounds and facilitating arylation reactions. This radical generation technique emphasizes clean and efficient methodologies for introducing fluorinated groups into molecules (Wang & Studer, 2017).

Trifluoromethylation of Aryl Halides

The compound's role extends to facilitating trifluoromethylation reactions, where fluoroform-derived reagents demonstrate high reactivity towards aryl and heteroaryl halides. Such transformations are critical for producing benzotrifluorides and various fluorinated heterocycles, underscoring the chemical's utility in modifying electronic properties of aromatic compounds for potential applications in drug discovery and material science (Lishchynskyi et al., 2013).

Palladium-catalyzed Trifluoroethylation

Another significant application is in palladium-catalyzed trifluoroethylation, where the compound contributes to introducing trifluoroethyl groups into organic molecules. This reaction highlights the compound's utility in synthesizing fluorinated arenes, a crucial modification in pharmaceutical chemistry that can dramatically alter the biological activity of molecules (Zhao & Hu, 2012).

Recyclable Organic Iodine Reagents

Furthermore, derivatives of this compound have been explored as recyclable organic iodine reagents. These compounds facilitate various oxidative transformations, including rearrangements and oxidations, highlighting the environmental benefits of using recyclable catalysts in chemical synthesis (Moroda & Togo, 2006).

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various proteins and enzymes, influencing their function .

Mode of Action

It is known that benzylic halides, such as this compound, typically undergo nucleophilic substitution reactions . In these reactions, the bromine atom on the benzyl group is replaced by a nucleophile, which could be a variety of biological molecules .

Biochemical Pathways

The compound’s potential to undergo nucleophilic substitution suggests it could participate in a variety of biochemical reactions and influence multiple pathways .

Pharmacokinetics

Its physical properties, such as its solid form and predicted boiling point of 2579±400 °C, suggest that it may have low bioavailability .

Result of Action

Its potential to participate in nucleophilic substitution reactions suggests it could alter the structure and function of various biological molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Iodo-3-(trifluoromethyl)benzyl bromide . For instance, the presence of other reactive species in the environment could affect the compound’s reactivity and the outcomes of its reactions .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-iodo-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3I/c9-4-5-1-2-7(13)6(3-5)8(10,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNNJOHLKJZYBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)

![1-{3-[(Prop-2-enamido)methyl]pyridin-2-yl}piperidine-3-carboxamide](/img/structure/B2887350.png)

![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)

![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)